molecular formula C2H5BrSe B14645629 Ethaneselenenyl bromide CAS No. 54378-88-0

Ethaneselenenyl bromide

Cat. No.: B14645629
CAS No.: 54378-88-0
M. Wt: 187.94 g/mol
InChI Key: WPULXWOANLTZJL-UHFFFAOYSA-N
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Description

Ethaneselenenyl bromide is an organoselenium compound with the molecular formula C2H5SeBr. It is a colorless to pale yellow liquid that is known for its reactivity and utility in organic synthesis. The presence of selenium in its structure imparts unique chemical properties that make it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethaneselenenyl bromide can be synthesized through the reaction of ethyl bromide with selenium powder in the presence of a catalyst. The reaction typically occurs under reflux conditions, where ethyl bromide is added dropwise to a suspension of selenium in an appropriate solvent, such as carbon tetrachloride or chloroform. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethaneselenenyl bromide undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form ethaneseleninic acid or other selenium-containing compounds.

    Reduction: It can be reduced to form ethyl selenide.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Ethaneseleninic acid.

    Reduction: Ethyl selenide.

    Substitution: Various substituted ethaneselenenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

Ethaneselenenyl bromide has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the introduction of selenium into organic molecules. It is also used in the synthesis of selenium-containing heterocycles and other complex structures.

    Biology: Selenium compounds, including this compound, are studied for their potential biological activities, such as antioxidant properties and enzyme inhibition.

    Medicine: Research is ongoing to explore the potential therapeutic applications of selenium compounds in treating diseases related to oxidative stress and inflammation.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism by which ethaneselenenyl bromide exerts its effects involves the reactivity of the selenium atom. Selenium can form strong bonds with carbon, hydrogen, and other elements, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction or application. For example, in oxidation reactions, selenium can act as a catalyst or reactant, facilitating the transfer of oxygen atoms.

Comparison with Similar Compounds

    Ethyl selenide: Similar in structure but lacks the bromide group.

    Selenophenol: Contains a selenium-hydrogen bond instead of a selenium-bromine bond.

    Selenocyanates: Contain a selenium-cyanide bond.

Uniqueness: Ethaneselenenyl bromide is unique due to the presence of both selenium and bromine in its structure. This combination imparts distinct reactivity and allows for a wider range of chemical transformations compared to similar compounds. The bromide group can be easily substituted, making this compound a versatile reagent in organic synthesis.

Properties

CAS No.

54378-88-0

Molecular Formula

C2H5BrSe

Molecular Weight

187.94 g/mol

IUPAC Name

ethyl selenohypobromite

InChI

InChI=1S/C2H5BrSe/c1-2-4-3/h2H2,1H3

InChI Key

WPULXWOANLTZJL-UHFFFAOYSA-N

Canonical SMILES

CC[Se]Br

Origin of Product

United States

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